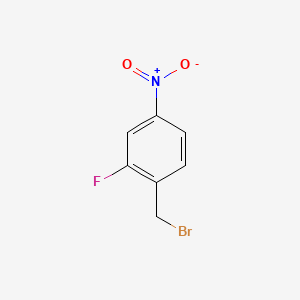

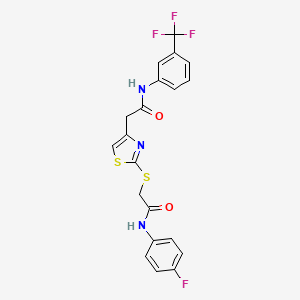

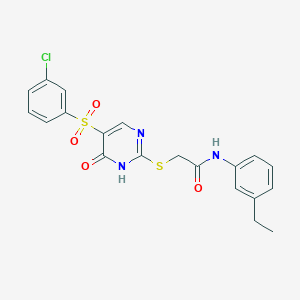

![molecular formula C20H19FO3 B2580681 4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate CAS No. 306730-41-6](/img/structure/B2580681.png)

4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate, also known as Fapivavir, is a compound with the molecular formula C20H19FO3 . It has an average mass of 326.362 Da and a monoisotopic mass of 326.131836 Da .

Synthesis Analysis

The synthesis of {4-[3-(4-Fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester involves the addition of NaOH to a well-stirred solution of (4-acetylphenyl) carbamic acid tert-butyl ester and 4-fluoro benzaldehyde in methanol .Molecular Structure Analysis

The crystal structure of {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester has been determined by X-ray diffraction . The compound crystallized in the orthorhombic, P21/n space group with unit cell parameters a = 10.100(3) Å, b = 18.201(5) Å, c = 10.829(3) Å; α = 90°, β = 111.15(4)°, γ = 90° . The crystal structure of the compound was stabilized by N–H…O intermolecular hydrogen bonding .Chemical Reactions Analysis

The compound is a type of chalcone, which are widely distributed in various fruits and vegetables . Chalcone analogs are chemically synthesized by the Claisen–Smith condensation method and are key intermediates for the synthesis of various heterocyclic scaffolds .Physical And Chemical Properties Analysis

The compound contains two non-planar benzene rings with a dihedral angle of 11.11° and a single C=C double bond in a trans (E) configuration .Applications De Recherche Scientifique

Antimicrobial Activity and Polymer Synthesis

One notable application of derivatives closely related to 4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate is in the synthesis of polymers for antimicrobial studies. Researchers synthesized polymeric drugs using similar compounds, which were then tested for antimicrobial activity against various microorganisms such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. The minimum concentration of the drugs needed to inhibit the growth of these bacteria was estimated using a photometry assay, highlighting the potential of these compounds in creating antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).

Drug Release Studies

Another significant application is in the domain of controlled drug release. Compounds structurally similar to this compound were utilized in synthesizing porous hydrogels for controlled drug delivery. These studies aimed to understand how variations in hydrogel composition affect drug release patterns, with a focus on the influence of crosslinker and drug-loading percentages on release rates. This research provides insights into designing drug delivery systems with controlled release properties for medical applications (Arun & Reddy, 2005).

Crystal Structure Analysis

The crystal structure of a compound closely related to this compound was analyzed, revealing its crystallization in an orthorhombic space group. The study detailed the intermolecular interactions stabilizing the crystal structure, providing valuable data for understanding the molecular arrangement and potential applications in designing materials with specific crystal properties (Mahawer, Singh, & Agarwal, 2013).

Corrosion Inhibition

Research has also explored the effectiveness of chalcone derivatives, which are structurally similar to this compound, as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of new materials that can protect against corrosion, extending the life of metal components in various industrial applications (Lgaz et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, known as chalcones, are known to interact with a variety of biological targets, including enzymes and receptors .

Biochemical Pathways

Chalcones are involved in a wide range of biological activities, including antibacterial, antifungal, antioxidant, antitumor, anticancer, antimalarial, and anti-tb activity .

Result of Action

Chalcones are known to have a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FO3/c1-20(2,3)19(23)24-17-11-7-15(8-12-17)18(22)13-6-14-4-9-16(21)10-5-14/h4-13H,1-3H3/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRLYMYOBXUZDO-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

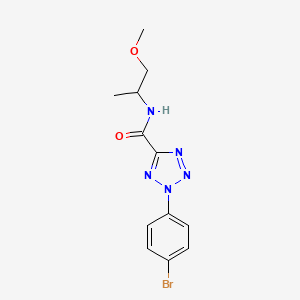

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

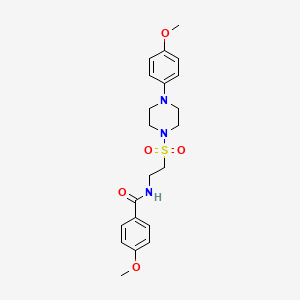

![ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2580603.png)

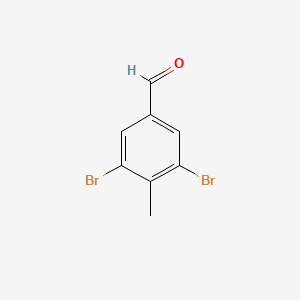

![N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2580606.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)

![Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-](/img/structure/B2580614.png)